molecular formula C8H9F2N B7804613 (R)-1-(2,5-difluorophenyl)ethan-1-amine

(R)-1-(2,5-difluorophenyl)ethan-1-amine

Cat. No.: B7804613
M. Wt: 157.16 g/mol
InChI Key: BMIRIPDNKQHPQG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,5-Difluorophenyl)ethan-1-amine is a chiral amine compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 2,5-difluorophenyl group, makes it a valuable building block for the synthesis of more complex, biologically active molecules . The strategic incorporation of fluorine atoms is a well-established method to modulate the stability, bioavailability, and binding affinity of potential drug candidates . This compound serves as a key chiral precursor in sophisticated synthetic pathways. For instance, it has been employed in the research and development of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . The difluorophenyl moiety is also a common feature in other FDA-approved pharmaceuticals, underscoring its relevance in modern drug design . Researchers will find this chemical available as the free base (CAS 1212075-49-4) or its hydrochloride salt (CAS 1391449-47-0) . It is typically characterized by a molecular formula of C8H9F2N and a molecular weight of 157.16 g/mol . Please note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Information: This compound is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment and handling in a well-ventilated area are essential.

Properties

IUPAC Name

(1R)-1-(2,5-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIPDNKQHPQG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key steps include:

  • Ketone Synthesis : 2,5-Difluorophenylacetone is synthesized via Friedel–Crafts acylation of 1,4-difluorobenzene with acetyl chloride in the presence of AlCl₃.

  • Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours. This step achieves moderate enantioselectivity (60–70% ee) without chiral catalysts.

Table 1: Reductive Amination Optimization

Reducing AgentSolventTemperatureTime (h)Yield (%)ee (%)
NaBH₃CNMeOH25°C246565
NaBH(OAc)₃THF0°C487258
H₂ (Pd/C)EtOAc50°C125570

Challenges include controlling over-reduction to the alcohol byproduct and improving enantioselectivity.

Asymmetric Henry Reaction and Nitro-Michael-Lactolization

A more enantioselective approach utilizes an asymmetric Henry reaction followed by nitro-Michael-lactolization, as demonstrated in the synthesis of related difluorophenyl ethanamine derivatives.

Key Steps:

  • Asymmetric Henry Reaction : 2,5-Difluorobenzaldehyde reacts with nitromethane using a Cu(OAc)₂/(S,S)-L4 catalyst system in ethanol. This yields (R)-2-nitro-1-(2,5-difluorophenyl)ethanol with 83% ee and 85–90% yield.

  • Nitro-Michael-Lactolization : The nitroethanol intermediate undergoes a one-pot reaction with acrolein in THF at −10°C, facilitated by N,N-diisopropylethylamine (DIPEA), to form a dihydropyran lactol. Dehydration with methanesulfonyl chloride (MsCl) yields the enantiomerically enriched amine precursor.

Advantages :

  • Eliminates chromatographic purification through crystallization-induced dynamic resolution.

  • Achieves >95% ee after lactol dehydration.

Dynamic Kinetic Resolution (DKR) of Racemic Intermediates

Dynamic kinetic resolution offers a scalable pathway to this compound by resolving racemic amine intermediates. A representative protocol involves:

  • Racemic Amine Synthesis :

    • 2,5-Difluorophenylacetic acid is converted to a Weinreb amide, followed by Grignard addition to form a ketone intermediate.

    • Reduction with NaBH₄ yields racemic alcohol, which is mesylated and aminated to produce 4 -rac.

  • DKR with NADL :

    • The racemic amine is treated with (R)-N-acetyl-D-leucine (NADL) in a biphasic solvent system (toluene/water).

    • Selective crystallization of the (R)-amine-NADL complex achieves 100% ee and 66–68% yield.

Table 2: DKR Performance Metrics

Resolving AgentSolvent SystemTemperatureee (%)Yield (%)
NADLToluene/H₂O25°C10068
Tartaric AcidEtOH/H₂O0°C9255

Chiral Resolution Using Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains a viable option for small-scale production.

Procedure:

  • Racemic Amine Preparation : Synthesized via reductive amination (see Method 1).

  • Salt Formation : The racemic amine is reacted with (1R,2S)-(−)-ephedrine in ethanol, yielding diastereomeric salts with differential solubility.

  • Crystallization : Sequential recrystallization from ethanol/water isolates the (R)-amine-ephedrine salt, which is hydrolyzed with NaOH to release the free amine.

Yield and Purity :

  • 35–40% isolated yield with 99% ee.

  • Limited scalability due to multiple crystallization steps.

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison

MethodEnantioselectivityScalabilityPurification Complexity
Reductive AminationModerate (60–70%)HighLow
Asymmetric HenryHigh (>95%)ModerateModerate
Dynamic Kinetic ResolutionHigh (100%)HighLow
Diastereomeric SaltHigh (99%)LowHigh

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluorophenyl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-1-(2,5-Difluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and pharmacological differences between (R)-1-(2,5-difluorophenyl)ethan-1-amine and its analogs:

Compound Name Substituents Molecular Weight Pharmacological Activity Key Structural/Functional Differences
This compound 2,5-difluorophenyl 157.16 TRK inhibitor intermediate Baseline compound; balanced electronic effects
(S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine 3,5-difluorophenyl, dibromopyridinyl 393.3 (MS) Anti-HIV (Lenacapavir intermediate) Bromine atoms and pyridine ring enhance lipophilicity
(R)-1-(2,6-difluorophenyl)ethanamine 2,6-difluorophenyl 157.16 Not specified Fluorine steric hindrance at 2,6-positions
1-(2,3-difluorophenyl)ethan-1-amine hydrochloride 2,3-difluorophenyl N/A Commercial availability Adjacent fluorines may reduce ring planarity
(R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine hydrochloride 4-Cl, 2,5-diF-phenyl 228.06 Not specified Chlorine addition increases molecular weight and steric bulk
2,2-diphenylethan-1-amine Diphenyl 197.28 Organic synthesis building block Lacks fluorine; aromatic bulk dominates properties

Biological Activity

(R)-1-(2,5-difluorophenyl)ethan-1-amine, also known as (R)-2,5-difluoroamphetamine, is a compound that has drawn attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize chiral catalysts to ensure the formation of the desired enantiomer. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its biological activity by modifying receptor interactions.

1. Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dioneStaphylococcus aureus15.6 µg/mL
2,5-Dichloro-3-ethoxy-6-((2,4,6-trifluorophenyl)amino)cyclohexa-2,5-diene-1,4-dioneMycobacterium luteum15.6 µg/mL

The above data illustrates the potential for this compound to exhibit similar antimicrobial effects given its structural similarities to these active compounds .

2. Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of compounds with similar amine structures. In a study focusing on rigidin-inspired agents, it was noted that modifications in the amine structure significantly influenced cellular activity against cancer cell lines.

Table 2: Antiproliferative Activity of Rigidin-Inspired Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)8.3

These findings suggest that this compound may also possess antiproliferative properties worth investigating further .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological activity may involve modulation of neurotransmitter systems or interaction with specific cellular receptors. The fluorine atoms may enhance binding affinity and selectivity towards certain targets compared to non-fluorinated analogs.

Case Studies

A notable study explored the effects of various substituted phenylethylamines on serotonin receptors. It was found that fluorinated derivatives often exhibited altered binding profiles and enhanced potency at certain receptor subtypes. This suggests that this compound could similarly affect serotonergic pathways.

Q & A

Q. What safety protocols are recommended for handling (R)-1-(2,5-difluorophenyl)ethan-1-amine in laboratory settings?

  • Methodological Answer: Always wear PPE (protective glasses, gloves, lab coat) to avoid skin/eye contact. Use fume hoods or glove boxes when synthesizing or handling the compound due to potential toxicity . Post-experiment, segregate waste into halogenated organic containers and dispose via certified hazardous waste services to prevent environmental contamination . For spills, absorb with inert material (e.g., vermiculite) and avoid direct contact .

Q. What are common synthetic routes to this compound?

  • Methodological Answer: A Weinreb amide approach can generate the ketone intermediate, followed by reductive amination using sodium cyanoborohydride. Alternatively, chiral resolution of racemic mixtures via dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-based) achieves enantiopurity . For example, Shinde et al. (2024) reported a 7-step synthesis of a similar difluorophenyl ethylamine derivative with 15% yield, avoiding chromatography .

Q. How is enantiomeric purity confirmed for this chiral amine?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards. Single-crystal X-ray diffraction is definitive for absolute configuration determination, as demonstrated in anti-HIV drug intermediates .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) optimize enantioselective synthesis of the (R)-enantiomer?

  • Methodological Answer: DKR combines kinetic resolution with in situ racemization of the undesired enantiomer. For example, use a Shvo catalyst (Ru-complex) under hydrogen pressure to racemize the (S)-enantiomer while selectively reducing the ketone intermediate to the (R)-amine. Optimize temperature (60–80°C) and solvent (toluene/THF) to achieve >99% ee .

Q. What strategies mitigate side reactions during reductive amination of 2,5-difluoroacetophenone?

  • Methodological Answer: Control pH (6–7) to minimize imine hydrolysis. Use sodium triacetoxyborohydride (STAB) instead of NaBH4 for milder conditions. Add molecular sieves to scavenge water and shift equilibrium toward imine formation. Monitor reaction progress via LC-MS to detect over-reduction byproducts (e.g., secondary amines) .

Q. How does the 2,5-difluorophenyl substituent influence pharmacological activity in drug candidates?

  • Methodological Answer: The electron-withdrawing fluorine atoms enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In lenacapavir analogs, the 2,5-difluorophenyl group improves binding affinity to HIV capsid proteins by ~10-fold compared to non-fluorinated analogs. Test via SPR or crystallography to validate target interactions .

Data Contradictions & Troubleshooting

Q. Conflicting reports on synthetic yields: How to address variability?

  • Methodological Answer: Yield discrepancies often arise from purification methods or racemization during workup. For instance, Shinde et al. (2024) achieved 15% yield by avoiding chromatography, while others report lower yields due to losses during column purification . Optimize solvent extraction (e.g., ethyl acetate/water) and use amine-protecting groups (e.g., Boc) to stabilize intermediates.

Q. Unexpected byproducts in chiral resolution: How to identify and resolve?

  • Methodological Answer: Byproducts may result from incomplete DKR or residual catalysts. Characterize via LC-MS and NMR. If Ru-catalyst residues persist, treat with activated charcoal or silica gel filtration. For racemization, lower reaction temperature (<60°C) and use aprotic solvents (e.g., DCM) .

Analytical & Application Notes

  • Stability: Store at -20°C under nitrogen to prevent oxidation .
  • Ecotoxicity: No specific data, but treat as hazardous due to fluorine content; follow OECD 201/202 guidelines for algae/daphnia testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2,5-difluorophenyl)ethan-1-amine
Reactant of Route 2
(R)-1-(2,5-difluorophenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.